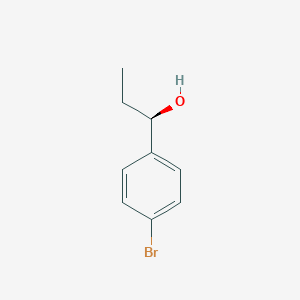

(R)-1-(4-溴苯基)-1-丙醇

描述

Synthesis Analysis

The synthesis of compounds related to (R)-1-(4-Bromophenyl)-1-propanol involves several steps including bromination, acylation, and amination processes. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized from acetanilide through Friedel-Crafts acylation, α-bromination, and amination, highlighting a method that could potentially be adapted for (R)-1-(4-Bromophenyl)-1-propanol (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of similar bromophenyl compounds have been thoroughly investigated using various spectroscopic methods and quantum chemical calculations. For example, the structural characterizations of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one were determined by spectroscopic methods and quantum chemical investigations, providing insights into the molecular geometry, vibrational frequencies, and chemical shifts that could be comparable for (R)-1-(4-Bromophenyl)-1-propanol (K. Thanigaimani et al., 2015).

Chemical Reactions and Properties

The reactivity of (R)-1-(4-Bromophenyl)-1-propanol can be inferred from studies on related bromophenyl compounds. Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids to give indenones illustrate the type of chemical transformations that bromophenyl moieties can undergo, suggesting potential pathways for derivatization or functionalization of (R)-1-(4-Bromophenyl)-1-propanol (Y. Harada et al., 2007).

Physical Properties Analysis

The physical properties of compounds structurally related to (R)-1-(4-Bromophenyl)-1-propanol can be assessed through experimental and theoretical methods. Studies often utilize FTIR, NMR, and UV-Vis spectroscopy, alongside quantum chemical calculations to determine physical characteristics such as vibrational frequencies, chemical shifts, and absorption wavelengths. These methods provide comprehensive data that can be extrapolated to understand the physical properties of (R)-1-(4-Bromophenyl)-1-propanol.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be predicted by studying similar bromophenyl compounds. For instance, the synthesis and structural analysis of various bromophenyl derivatives offer insights into the potential chemical behavior of (R)-1-(4-Bromophenyl)-1-propanol. Quantum chemical analyses, such as HOMO-LUMO gap calculations, provide valuable information on the electronic properties and potential reactivity (Abdullah M. Asiri et al., 2016).

科学研究应用

治疗剂:(R)-1-(4-溴苯基)-1-丙醇的纯对映体可用作镇咳(止咳)和中枢镇静治疗剂(Bianchi, Bosetti, Cesti, & Golini, 1992)。

手性催化剂:Rh(2)(R-BTPCP)(4)是一种有效的手性催化剂,可用于对映选择性反应,促进高度选择性的环丙烷化(Qin et al., 2011)。

化学合成:(R)-1-(4-溴苯基)-1-丙醇在对苯甲醛上的对映选择性乙基锌加成反应中作为手性配体(Asami et al., 2015)。

材料科学:它用于对二级醇(如rac-茚醇、rac-1-苯乙醇和rac-1-(3-溴苯基)-1-乙醇)进行动力学分辨,用于纳米杂化材料的开发(Galvão等,2018)。

药物开发:R-醇可用作心脏选择性β受体阻滞剂阿托伐醇的构建块(Lund, Bøckmann, & Jacobsen, 2016)。

分子团簇和对映体识别:研究涉及在气相中通过与(R)-1-(4-溴苯基)-1-丙醇络合来进行二醇的手性识别,使用R2PI-TOF作为工具(Scuderi et al., 2003)。

液晶合成:该化合物已用于合成丙基联苯烷酸酯液晶,影响向列型(Bi, 2007)。

传感器开发:它被用于创建手性共轭微孔聚合物,作为氨基醇的新型手性荧光传感器(Wei, Zhang, Zhao, & Li, 2013)。

属性

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFTKHAIDWIDC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426206 | |

| Record name | (R)-1-(4-Bromophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromophenyl)-1-propanol | |

CAS RN |

112777-66-9 | |

| Record name | (R)-1-(4-Bromophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

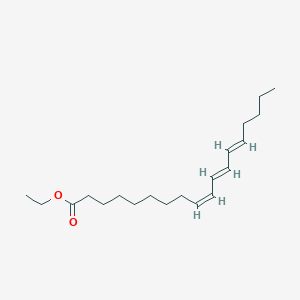

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)